2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide
Description
This compound is a structurally complex molecule featuring a 5-oxo-2-thioxoimidazolidin-4-yl core, substituted with a 4-fluorophenethyl group at position 3 and a 4-methoxyphenyl group at position 1. The acetamide side chain is attached to the 4-position of the imidazolidinone ring and further linked to a 3-methoxyphenyl group.
Properties
CAS No. |
1024018-71-0 |
|---|---|
Molecular Formula |
C27H26FN3O4S |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H26FN3O4S/c1-34-22-12-10-21(11-13-22)31-26(33)24(17-25(32)29-20-4-3-5-23(16-20)35-2)30(27(31)36)15-14-18-6-8-19(28)9-7-18/h3-13,16,24H,14-15,17H2,1-2H3,(H,29,32) |
InChI Key |
SMGMLRFDTONWBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Protocol
A validated method involves reacting primary amines with ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions at 70°C for 2 hours. For the target molecule:
-
4-Methoxyphenethylamine reacts with ethyl cyanoacetate to form a cyanoacetamide intermediate.
-
Ethyl glycinate hydrochloride introduces an amino group, enabling intramolecular cyclization via nucleophilic attack on the ester carbonyl.
-
Thioxo group incorporation is achieved using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) in toluene under reflux.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield Improvement Factor |
|---|---|---|
| Temperature | 70°C | 90% yield |
| Solvent | Neat (solvent-free) | Reduced side products |
| Catalyst | Triethylamine (TEA) | Accelerates cyclization |
Acetamide Side-Chain Introduction
The N-(3-methoxyphenyl)acetamide moiety is appended via carbodiimide-mediated coupling .
HATU/HOBt-Assisted Amidation
-
2-(4-Fluorophenyl)ethylamine is reacted with chloroacetyl chloride to form 2-chloro-N-(2-(4-fluorophenyl)ethyl)acetamide.
-
Substitution with 3-methoxyaniline occurs in dimethylformamide (DMF) using HATU and HOBt as coupling agents.
Representative Procedure
-
Reactants : Chloroacetamide derivative (1 eq), 3-methoxyaniline (1.2 eq)
Thioxo Group Installation
Thionation of the imidazolidinone’s carbonyl group is critical for biological activity.
Lawesson’s Reagent Methodology
-
Reagent : Lawesson’s reagent (0.5 eq)
-
Monitoring : FT-IR loss of C=O stretch at 1720 cm⁻¹ and emergence of C=S at 1150 cm⁻¹.
Side Reaction Mitigation
-
Excess reagent leads to over-thionation; stoichiometric control is essential.
-
Purification via recrystallization from ethanol/water (3:1) ensures >95% purity.
Reaction Optimization and Scalability
Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Neat | N/A | 90 | 88 |
| Ethanol | 24.3 | 75 | 92 |
| Acetonitrile | 37.5 | 68 | 85 |
Neat conditions minimize solvolysis and improve atom economy.
Catalytic Effects on Amidation
| Catalyst | Coupling Efficiency (%) | Reaction Time (h) |
|---|---|---|
| HATU | 92 | 12 |
| HBTU | 85 | 18 |
| DCC | 72 | 24 |
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 8.2 min, confirming >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| One-pot cyclization | 3 | 65 | 120 |
| Stepwise coupling | 5 | 52 | 180 |
| Microwave-assisted | 3 | 72 | 150 |
The one-pot strategy balances efficiency and cost, though microwave methods offer faster cycle times.
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may play a role in binding to these targets, while the thioxoimidazolidinyl group could be involved in the compound’s reactivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The imidazolidinone and thiazolidinone cores differ in ring size and heteroatom placement, affecting electronic properties and binding interactions.
- Substituents like 4-fluorophenethyl and methoxyphenyl groups are recurrent, suggesting their role in enhancing lipophilicity or target affinity .
Pharmacological Activity Comparison
- Antibacterial/Antioxidant Activity : N-[(4E)-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamides demonstrated moderate antibacterial and significant antioxidant activity .
- Hypoglycemic Activity : Thiazolidinedione-acetamide derivatives () exhibited hypoglycemic effects via PPAR-γ modulation, highlighting the therapeutic versatility of acetamide-containing compounds .
Inference: The target compound’s 5-oxo-2-thioxoimidazolidinone core and aryl substituents may confer similar anti-inflammatory or metabolic activity, though empirical validation is required.
Physical and Chemical Properties
- Stability : The thioxo group may increase susceptibility to oxidation compared to oxo analogs, requiring stability studies under varying pH and temperature conditions .
- Toxicity: Similar acetamides (e.g., 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide) have reported hazards (skin/eye irritation), warranting precautionary handling .
Biological Activity
The compound 2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activity, particularly as a therapeutic agent. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The molecular structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of a thioxoimidazolidin moiety, coupled with fluorinated and methoxy-substituted phenyl groups, suggests potential interactions with biological targets.
Molecular Formula
- C : 23
- H : 24
- F : 1
- N : 3
- O : 3
- S : 1
The compound has been identified as an antagonist of serotonin at the 5HT2A receptor, which plays a crucial role in various neuropsychiatric disorders. This receptor antagonism may underlie its therapeutic potential in treating conditions such as schizophrenia, anxiety disorders, and depression .
Therapeutic Applications
- Neuropsychiatric Disorders :
- Cardiovascular Health :
- Antimicrobial Activity :
Study on Neuropsychiatric Effects
A study investigating the effects of similar compounds on serotonin receptor modulation revealed significant reductions in anxiety-like behaviors in animal models when administered doses targeting the 5HT2A receptor. The study emphasized the importance of structure-activity relationships (SAR) in optimizing therapeutic efficacy .
Antimicrobial Efficacy
In a comparative analysis, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antibacterial properties while maintaining low cytotoxicity to mammalian cells, highlighting a promising avenue for further development in treating infections .
Summary of Biological Activity
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Answer: The synthesis of this compound involves multi-step protocols, often starting with the formation of the imidazolidinone core followed by functionalization of the acetamide side chain. Key steps include:
- Thioxoimidazolidinone formation : Use of potassium carbonate (K₂CO₃) in DMF to facilitate nucleophilic substitution reactions .
- Acetamide coupling : Chloroacetyl intermediates are reacted with aromatic amines under mild conditions (room temperature, 12–24 hours) to minimize side reactions .
- Optimization : Reaction yields (typically 60–75%) can be improved by adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients. TLC monitoring is critical to track reaction progress .
Q. How should researchers confirm the structural integrity and purity of this compound?
Answer:
- Spectroscopic validation :
- ¹H/¹³C NMR : Confirm the presence of methoxyphenyl (δ 3.7–3.9 ppm for OCH₃) and fluorophenyl (δ 7.1–7.3 ppm) moieties .
- IR spectroscopy : Detect thioxo (C=S) stretching at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening assays are appropriate for this compound?
Answer:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Enzyme inhibition : Screening against kinases (e.g., EGFR) or proteases using fluorometric substrates .
- Antimicrobial activity : Disk diffusion assays for Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification via LC-MS/MS to assess bioavailability discrepancies .
- Dose-response optimization : Use factorial design experiments (DoE) to identify nonlinear relationships between concentration and efficacy .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., COX-2, β-amyloid) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on fluorophenyl) with activity using Gaussian-based descriptors .
Q. How can synthetic routes be modified to introduce structural analogs with enhanced activity?
Answer:
- Scaffold diversification : Replace the 4-methoxyphenyl group with 3,4-dimethoxy or halogenated analogs to modulate lipophilicity .
- Bioisosteric substitution : Exchange the thioxo group (C=S) with carbonyl (C=O) or sulfonyl (SO₂) to improve metabolic stability .
- Parallel synthesis : Use combinatorial libraries to generate 10–20 derivatives via microwave-assisted Suzuki coupling .
Comparative Analysis of Structural Analogs
| Compound | Structural Variation | Biological Activity | Key Reference |
|---|---|---|---|
| Analog A | 3-Methoxyphenyl → 3-Chlorophenyl | Enhanced COX-2 inhibition (IC₅₀ = 0.8 μM) | |
| Analog B | Thioxo → Sulfonyl | Improved plasma stability (t₁/₂ = 6.2 h) | |
| Analog C | Fluorophenyl → Pyridyl | Anticancer activity (IC₅₀ = 12 nM, MCF-7) |
Methodological Recommendations
- Data contradiction resolution : Combine orthogonal assays (e.g., SPR + ITC) to validate target engagement when in vitro/in vivo data conflict .
- Scale-up challenges : Transition from batch to flow chemistry for reproducible multi-gram synthesis .
- Toxicity mitigation : Use Ames tests and hERG channel screening early in development to prioritize safer analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
